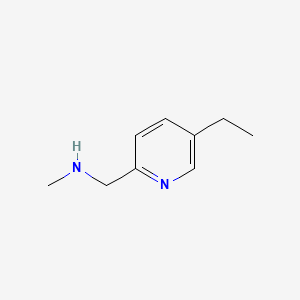![molecular formula C18H33NO11 B570907 Qui(b1-2)[Dig3N(b1-3)]aldehydo-Qui CAS No. 122037-03-0](/img/structure/B570907.png)
Qui(b1-2)[Dig3N(b1-3)]aldehydo-Qui
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Qui(b1-2)[Dig3N(b1-3)]aldehydo-Qui is a branched trisaccharide derived from the glycosidic antibiotic aculeximycin, which is produced by the bacterium Streptosporangium albidum. This compound is notable for its unique structure, consisting of three 6-deoxyhexose units, and its role in the biological activity of aculeximycin .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Qui(b1-2)[Dig3N(b1-3)]aldehydo-Qui is typically obtained through the chemical degradation of aculeximycin. The process involves treating aculeximycin with 2% 1,8-diazabicyclo[5,4,0]undecene-7 (DBU) in methanol, which cleaves the glycosidic bonds and yields aculexitriose along with pseudoaglycones I and II . The reaction conditions are carefully controlled to ensure the selective cleavage of the glycosidic bonds without affecting other functional groups in the molecule.
Industrial Production Methods
Industrial production of aculexitriose is closely tied to the fermentation processes used to produce aculeximycin. Streptosporangium albidum is cultured under specific conditions to maximize the yield of aculeximycin, which is then subjected to chemical degradation to isolate aculexitriose .
Análisis De Reacciones Químicas
Types of Reactions
Qui(b1-2)[Dig3N(b1-3)]aldehydo-Qui undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert aculexitriose into its corresponding alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Substitution reactions often involve reagents like acetic anhydride for acetylation or benzoyl chloride for benzoylation.
Major Products
The major products formed from these reactions include various derivatives of aculexitriose, such as acetylated or benzoylated aculexitriose, which can be further utilized in different chemical and biological studies .
Aplicaciones Científicas De Investigación
Qui(b1-2)[Dig3N(b1-3)]aldehydo-Qui has several scientific research applications:
Chemistry: It serves as a model compound for studying glycosidic bond cleavage and carbohydrate chemistry.
Biology: this compound is used in the study of bacterial metabolism and the biosynthesis of glycosidic antibiotics.
Medicine: Research on aculexitriose contributes to the development of new antibiotics and the understanding of antibiotic resistance mechanisms.
Mecanismo De Acción
The mechanism of action of aculexitriose is primarily related to its role as a component of aculeximycin. Aculeximycin exerts its effects by inhibiting bacterial cell wall synthesis, which is facilitated by the presence of aculexitriose in its structure. The molecular targets include enzymes involved in the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall .
Comparación Con Compuestos Similares
Similar Compounds
Sporaviridin: Another glycosidic antibiotic with a similar structure and biological activity.
Erythromycin: A macrolide antibiotic that shares some structural features with aculeximycin but differs in its glycosidic components.
Uniqueness
Qui(b1-2)[Dig3N(b1-3)]aldehydo-Qui is unique due to its specific arrangement of 6-deoxyhexose units and its role in the biological activity of aculeximycin. This distinct structure contributes to its specific interactions with bacterial enzymes and its effectiveness as part of a glycosidic antibiotic .
Propiedades
Número CAS |
122037-03-0 |
|---|---|
Fórmula molecular |
C18H33NO11 |
Peso molecular |
439.458 |
Nombre IUPAC |
(2R,3S,4R,5R)-3-[(2S,4S,5S,6R)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxy-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyhexanal |
InChI |
InChI=1S/C18H33NO11/c1-6(21)12(22)17(30-11-4-9(19)13(23)7(2)27-11)10(5-20)29-18-16(26)15(25)14(24)8(3)28-18/h5-18,21-26H,4,19H2,1-3H3/t6-,7-,8-,9+,10+,11+,12-,13-,14-,15+,16-,17-,18+/m1/s1 |
Clave InChI |
PJQWROZUWXMOPS-BQVGKSACSA-N |
SMILES |
CC1C(C(CC(O1)OC(C(C=O)OC2C(C(C(C(O2)C)O)O)O)C(C(C)O)O)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Furo[2,3-b]furan-2(3H)-one, 5-ethoxytetrahydro-3,3a-dimethyl-, (3alpha,3aba,5ba,6aba)- (9CI)](/img/new.no-structure.jpg)
![6H-IMIDAZO[4,5-E]BENZOTHIAZOL-7-OL, 2-METHYL-](/img/structure/B570826.png)




![1-[Bis(phenylmethyl)amino]-1-deoxy-D-fructose](/img/structure/B570842.png)

